N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxypropanamide
Description
N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxypropanamide is a heterocyclic compound that features a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of the bromophenyl and methoxypropanamide groups contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2S/c1-7(18-2)10(17)14-12-16-15-11(19-12)8-4-3-5-9(13)6-8/h3-7H,1-2H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHGADSUJZDQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C2=CC(=CC=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxypropanamide typically involves the formation of the thiadiazole ring followed by the introduction of the bromophenyl and methoxypropanamide groups. One common method involves the cyclization of appropriate thiosemicarbazides with brominated aromatic aldehydes under acidic conditions to form the thiadiazole ring. The resulting intermediate is then reacted with 2-methoxypropanoic acid or its derivatives to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxypropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, potentially altering its electronic properties.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing/reducing agents are used under controlled conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases are commonly used in coupling reactions under inert atmosphere.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products may include oxidized or reduced forms of the thiadiazole ring.
Coupling Reactions: Products are typically more complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxypropanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxypropanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the methoxypropanamide group can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds such as N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide share the thiadiazole core and exhibit similar biological activities.
Bromophenyl Derivatives: Compounds like 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs also feature the bromophenyl group and are studied for their anticancer properties.
Uniqueness
N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxypropanamide is unique due to the combination of the thiadiazole ring, bromophenyl group, and methoxypropanamide moiety
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
